N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a photoinduced three-component reaction of N-benzyl-N-(2-ethynylaryl)amides, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed, providing an efficient and straightforward approach for the synthesis of diverse vinylsulfonylated dibenzazepine derivatives . Another study reported the synthesis of a series of derivatives of N-benzyl-2-phenylethanamine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A photoinduced three-component reaction of N-benzyl-N-(2-ethynylaryl)amides, sulfur dioxide, and aryldiazonium tetrafluoroborates has been reported .Scientific Research Applications
Photodynamic Therapy Applications
One significant application of derivatives related to N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is in photodynamic therapy (PDT) for cancer treatment. The study by Pişkin et al. (2020) introduced a zinc phthalocyanine derivative that exhibits high singlet oxygen quantum yield, making it useful as a Type II photosensitizer in PDT. Its excellent fluorescence properties and appropriate photodegradation quantum yield are crucial for effective cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiviral Properties
Another area of research focuses on the antimicrobial and antiviral properties of thiazolidinone derivatives. Küçükgüzel et al. (2013) synthesized novel thiazolidinone compounds and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study demonstrates the potential of thiazolidinone derivatives as therapeutic agents against various diseases, including cancer and hepatitis C virus (HCV) (Küçükgüzel et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of sulfonamide thiazole derivatives was evaluated in a study by Farag et al. (2012), where several compounds showed significant protection against picrotoxin-induced convulsions. This highlights the potential use of such compounds in treating convulsive disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, a photoinduced three-component reaction of N-benzyl-N-(2-ethynylaryl)amides, sulfur dioxide, and aryldiazonium tetrafluoroborates is triggered by the addition of an arylsulfonyl radical to an alkyne from sulfur dioxide, followed by vinyl radical cyclization to afford the desired sulfonated dibenzazepines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-19-10-6-5-9-18(19)15-20-22(28)25(23(30)31-20)12-11-21(27)24(13-14-26)16-17-7-3-2-4-8-17/h2-10,15,26H,11-14,16H2,1H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDMNISCRZPME-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
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